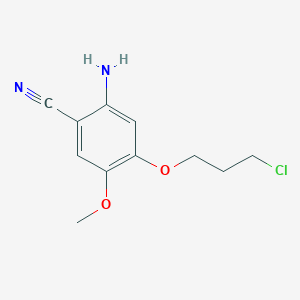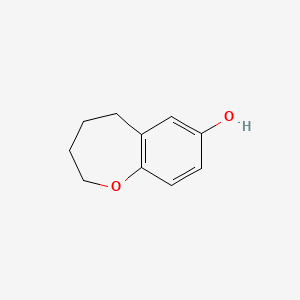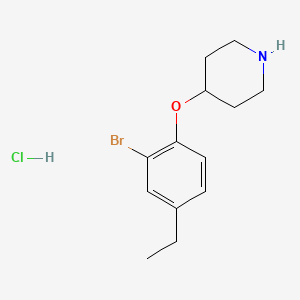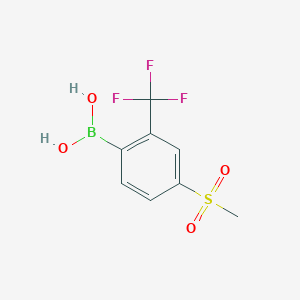
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid (4-MSTFPBA) is a boronic acid derivative that has been used in a variety of scientific applications. It is an organic compound with a molecular weight of 247.18 g/mol and a melting point of 190-192°C. 4-MSTFPBA is a white crystalline solid that is soluble in water and other organic solvents. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used as a catalyst in organic reactions, as a reagent in analytical chemistry, and as a probe in biological systems.
Wissenschaftliche Forschungsanwendungen
-
Radical Trifluoromethylation
- Field : Pharmaceuticals, Agrochemicals, and Materials
- Application : The trifluoromethyl group plays an increasingly important role in these fields. This compound is used in the trifluoromethylation of carbon-centered radical intermediates .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The article describes recent advances in trifluoromethylation, but does not provide specific results or outcomes .
-
Arylboronic Acid Catalyzed [4 + 3] Cycloadditions
- Field : Organic & Biomolecular Chemistry
- Application : This compound is used as a catalyst in [4 + 3] cycloaddition reactions .
- Method : 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction .
- Results : The method has enabled the preparation of cyclohepta [b]benzofurans and cyclohepta [b]indoles in excellent yields .
-
Rhodium-Catalyzed Asymmetric 1,4-Addition to 4-Oxobutenamides
- Field : Organic Chemistry
- Application : This compound is used in a rhodium-catalyzed asymmetric 1,4-addition to 4-oxobutenamides .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The source does not provide specific results or outcomes .
-
Enzyme-Free Glucose Sensing
- Field : Materials Chemistry
- Application : This compound is used in the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), for enzyme-free glucose sensing at physiological conditions .
- Method : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage .
- Results : The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA .
-
Intracellular Imaging and Drug Delivery
- Field : Nanoscale
- Application : This compound is used in the development of pH-responsive biocompatible fluorescent polymer nanoparticles for intracellular imaging and drug delivery .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The source does not provide specific results or outcomes .
-
Arylboronic Acid Catalyzed [4 + 3] Cycloaddition
- Field : Organic Chemistry
- Application : This compound is used as a catalyst in [4 + 3] cycloaddition reactions .
- Method : 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction .
- Results : The method has enabled the preparation of cyclohepta [b]benzofurans and cyclohepta [b]indoles in excellent yields .
-
Radical Trifluoromethylation
- Field : Pharmaceuticals, Agrochemicals, and Materials
- Application : The trifluoromethyl group plays an increasingly important role in these fields. This compound is used in the trifluoromethylation of carbon-centered radical intermediates .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The article describes recent advances in trifluoromethylation, but does not provide specific results or outcomes .
-
Arylboronic Acid Catalyzed [4 + 3] Cycloaddition
- Field : Organic & Biomolecular Chemistry
- Application : This compound is used as a catalyst in [4 + 3] cycloaddition reactions .
- Method : 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction .
- Results : The method has enabled the preparation of cyclohepta [b]benzofurans and cyclohepta [b]indoles in excellent yields .
-
Enzyme-Free Glucose Sensing
- Field : Materials Chemistry
- Application : This compound is used in the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), for enzyme-free glucose sensing at physiological conditions .
- Method : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage .
- Results : The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA . The sensitivity and the dynamic range cover all levels of blood glucose in the serum of patients with diabetes .
Eigenschaften
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4S/c1-17(15,16)5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRNINHXGLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674481 | |
| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1072946-16-7 | |
| Record name | B-[4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)
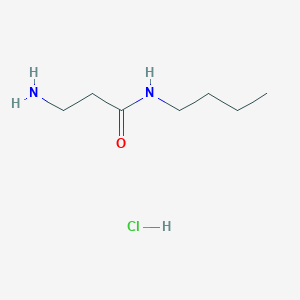
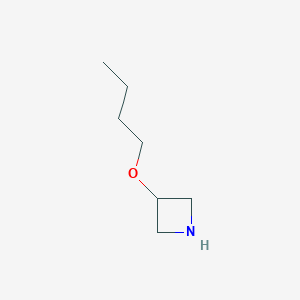
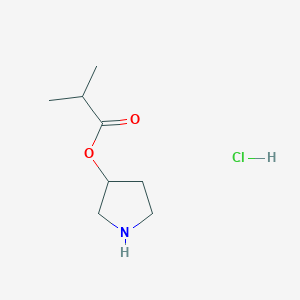
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
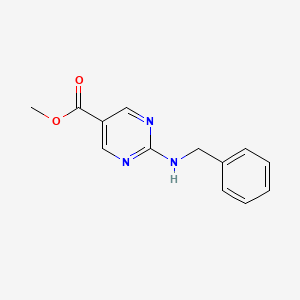
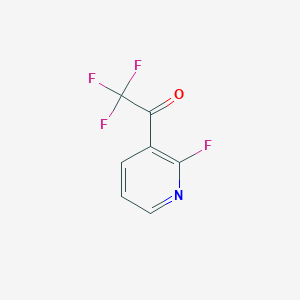
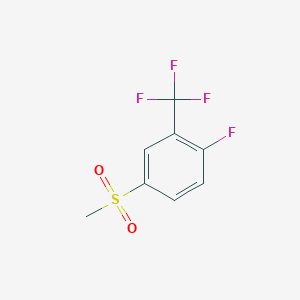
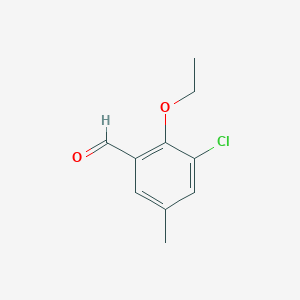
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)
